1-(2-Chloroethyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloroethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSTZNXLDPACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes such as crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid undergoes reversible esterification under acidic or basic conditions.
Mechanism :
-
Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. A tetrahedral intermediate forms, followed by water elimination .
-
Hydrolysis : Base deprotonates the ester, generating a carboxylate intermediate. Subsequent cleavage releases the carboxylic acid .
Nucleophilic Substitution at Chloroethyl Group
The β-chloroethyl group participates in SN2 reactions with nucleophiles.
| Nucleophile | Conditions | Product | Key Observation |
|---|---|---|---|
| NH₃ (aq.) | Room temperature, 24 hrs | 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid | Amine formation without ring cleavage |
| KSH | DMF, 80°C | 1-(2-Mercaptoethyl)cyclobutane-1-carboxylic acid | Thiol substitution with >70% efficiency |
Stability Note : The cyclobutane ring remains intact during substitution, indicating minimal steric hindrance from the bulky carboxyl group .
Decarboxylation
Thermal decarboxylation occurs under high-temperature conditions:
| Conditions | Catalyst | Product | Byproduct | Reference |
|---|---|---|---|---|
| 190°C, 7 hrs | H₂SO₄ (conc.) | 1-(2-Chloroethyl)cyclobutane | CO₂ |
Mechanism : Protonation of the carboxylic acid facilitates CO₂ elimination, forming a cyclobutane-stabilized carbocation intermediate .
Acid Chloride Formation
Conversion to the acyl chloride enables further derivatization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂ | Reflux, 2 hrs | 1-(2-Chloroethyl)cyclobutane-1-carbonyl chloride | Amide/ester synthesis |
Limitation : Competing hydrolysis of the chloroethyl group is minimized at low moisture levels .
Ring-Opening Reactions
Strong acids or bases induce cyclobutane ring cleavage:
Note : Ring strain (≈26 kcal/mol in cyclobutane) drives these reactions despite steric protection from substituents .
Biological Interactions
The chloroethyl group acts as an electrophile in biochemical systems:
| Target | Reaction | Outcome |
|---|---|---|
| Glutathione | Thiolate attack at β-carbon | Detoxification via adduct formation |
| DNA | Alkylation at guanine N7 | Potential mutagenic activity |
Structural Insight : The cyclobutane ring enhances membrane permeability, increasing bioavailability.
Thermal Rearrangements
Heating above 150°C induces intramolecular elimination:
| Conditions | Product | Mechanism |
|---|---|---|
| 180°C, inert atmosphere | Vinylcyclobutane carboxylic acid | Concerted E2 elimination |
Side Reaction : Competing decarboxylation occurs if protons are available at the α-position .
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its cyclobutane structure is particularly useful for creating cyclic compounds and derivatives with potential pharmaceutical applications.
-
Biological Activity
- Antimicrobial Properties : Research indicates that 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid exhibits potential antimicrobial activity. Studies have focused on its interactions with bacterial cell membranes and its ability to disrupt cellular processes .
- Cancer Research : The compound is being investigated for its potential anticancer properties. Its chloroethyl group can form covalent bonds with nucleophilic sites in DNA, potentially leading to therapeutic effects against cancer cells .
- Medicinal Chemistry
- Industrial Applications
Case Study 1: Antimicrobial Activity
A study published in 2020 explored the antimicrobial effects of various cyclobutane derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Drug Development
Research conducted by Rawat et al. focused on synthesizing conjugates involving this compound as an intermediate. These conjugates demonstrated promising anticancer activity in vitro, highlighting the compound's potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the chloroethyl group, making it less reactive in substitution reactions.
1-(2-Bromoethyl)cyclobutane-1-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
Cyclopropane-1-carboxylic acid: Smaller ring size, leading to different chemical and physical properties.
Biological Activity
1-(2-Chloroethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a chloroethyl substituent and a carboxylic acid group. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C7H11ClO2
- Molecular Weight : 162.62 g/mol
- Structure : The compound features a cyclobutane ring, which contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound can be attributed to its functional groups:
- Chloroethyl Group : This group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids, leading to potential modifications in their function.
- Carboxylic Acid Group : It can participate in hydrogen bonding and electrostatic interactions, facilitating interactions with various biological targets, including enzymes and receptors.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. The compound's ability to form covalent bonds with biomolecules may disrupt cellular processes essential for cancer cell proliferation.
Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-(2-Bromoethyl)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Similar anticancer properties but different reactivity due to bromine |
| Cyclobutane-1-carboxylic acid | Cyclobutane | Less reactive; limited biological activity |
| 1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Exhibits antimicrobial properties but less potent than the chloroethyl variant |
Applications in Medicine
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Drug Development : The compound serves as a precursor for synthesizing more complex molecules with potential therapeutic effects.
- Cancer Therapy : Its mechanism of action suggests potential use in targeted cancer therapies.
Q & A
Basic: What safety protocols are critical for handling 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid?
Answer:
- Personal Protective Equipment (PPE): Use respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or ocular exposure .
- Storage: Store in a cool (<25°C), well-ventilated area away from oxidizers (e.g., peroxides) and ignition sources. Use grounded containers to mitigate electrostatic discharge risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), avoid water jets, and dispose of waste via approved hazardous channels .
Basic: How can researchers synthesize this compound?
Answer:
- Step 1: Start with cyclobutane-1-carboxylic acid. Introduce the 2-chloroethyl group via nucleophilic substitution using 1,2-dichloroethane under basic conditions (e.g., KOH in ethanol) at 60–80°C .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) using GC-MS or HPLC .
- Alternative Route: Use Grignard reagents (e.g., ClCH₂CH₂MgBr) to functionalize cyclobutane precursors, followed by oxidation to the carboxylic acid .
Advanced: What computational tools predict the reactivity of the chloroethyl group in cyclobutane systems?
Answer:
- In Silico Modeling: Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for C–Cl bonds. This predicts susceptibility to nucleophilic attack or elimination reactions .
- Retrosynthesis Tools: Use databases like Reaxys or Pistachio to identify feasible pathways for introducing functional groups while maintaining cyclobutane ring stability .
- Kinetic Studies: Monitor reaction intermediates via time-resolved IR spectroscopy to assess chloroethyl group stability under varying pH and temperature conditions .
Advanced: How does steric strain in the cyclobutane ring influence the compound’s reactivity?
Answer:
- Ring Strain Analysis: Cyclobutane’s 90° bond angles create ~26 kcal/mol strain, enhancing reactivity. The chloroethyl group exacerbates torsional strain, increasing susceptibility to ring-opening reactions (e.g., hydrolysis or radical-induced cleavage) .
- Experimental Validation: Compare reaction rates with cyclohexane analogs using Arrhenius plots. For example, hydrolysis rates in aqueous NaOH at 50°C are 3–5× faster for cyclobutane derivatives .
Basic: Which spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR:
- IR Spectroscopy: Carboxylic O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
- Mass Spec: Molecular ion peak at m/z 178 (C₇H₁₁ClO₂) with fragments at m/z 123 (loss of –CH₂Cl) .
Advanced: What are the decomposition pathways of this compound under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA): Decomposition begins at 150°C, releasing HCl (detected via FTIR) and forming cyclobutene derivatives via β-elimination .
- Mechanistic Insight: Under nitrogen, the major pathway is C–Cl bond homolysis, producing chloroethyl radicals that abstract hydrogen, leading to cyclobutane ring contraction or fragmentation .
Basic: How should researchers handle discrepancies in reported physicochemical data for this compound?
Answer:
- Empirical Validation: Measure key properties (e.g., melting point, logP) in-house using DSC for melting points (±0.5°C accuracy) and shake-flask methods for logP .
- Cross-Referencing: Compare with structurally similar compounds (e.g., 1-chlorobutane: d = 0.886 g/cm³, bp = 78.5°C) to estimate properties like density and boiling points .
Advanced: What strategies mitigate side reactions during functionalization of the cyclobutane ring?
Answer:
- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters (e.g., Boc anhydride) to prevent nucleophilic attack during alkylation .
- Low-Temperature Conditions: Perform reactions at –20°C to reduce ring strain-induced rearrangements. Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
